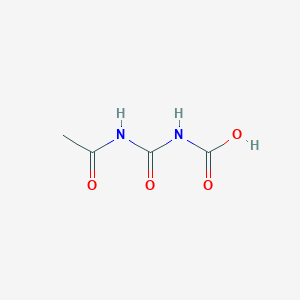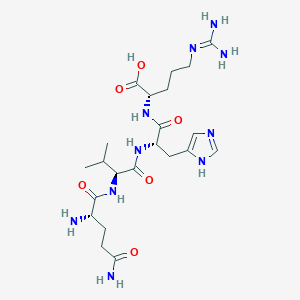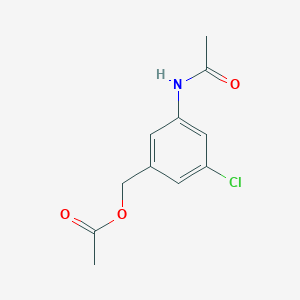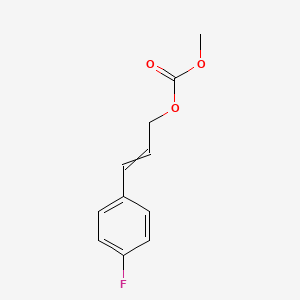
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is an organic compound that features a fluorinated aromatic ring attached to a prop-2-en-1-yl group, which is further linked to a methyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(4-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
[ \text{3-(4-Fluorophenyl)prop-2-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Fluorophenyl)propanoic acid or 3-(4-Fluorophenyl)propan-2-one.
Reduction: 3-(4-Fluorophenyl)propyl methyl carbonate.
Substitution: 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-en-1-yl methyl carbonate
- 3-(4-Bromophenyl)prop-2-en-1-yl methyl carbonate
- 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
Uniqueness
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
373362-11-9 |
|---|---|
Formule moléculaire |
C11H11FO3 |
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)15-8-2-3-9-4-6-10(12)7-5-9/h2-7H,8H2,1H3 |
Clé InChI |
PLZXFLHTCJKIGU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


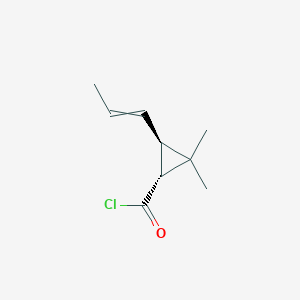
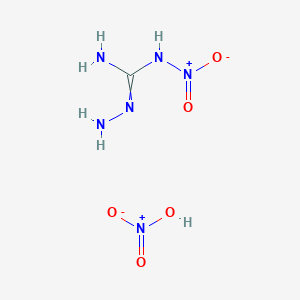
phosphanium](/img/structure/B14250395.png)

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
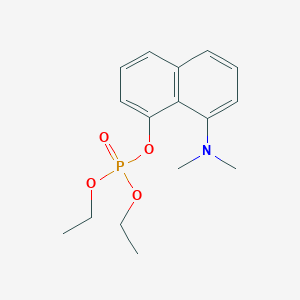
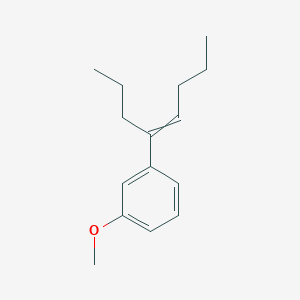
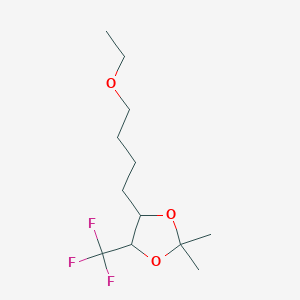
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)

